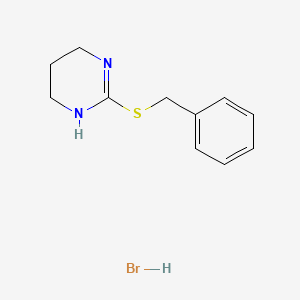

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide” is a type of organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The benzylsulfanyl group suggests the presence of a benzene ring attached to a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-benzylsulfanyl benzothiazole derivatives have been synthesized and characterized . A methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydropyrimidine ring, which is a saturated version of the pyrimidine ring, and a benzylsulfanyl group, which consists of a benzene ring attached to a sulfur atom .科学的研究の応用

Chemical Variability and Properties

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide, a tetrahydropyrimidine derivative, is a part of a broad class of compounds known for their variability in chemistry and biological activities. The compound falls under the category of pyrimidine derivatives, which are recognized for a wide range of biological activities including anti-inflammatory, COX inhibitor, anticancer, antiallergic, and analgesic effects (Boča, Jameson, & Linert, 2011).

Synthesis and Characterization

The synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives, including this compound, have been a subject of interest. These derivatives are synthesized through a novel procedure involving urea and bis(methylthio)methylenemalononitrile. The synthesized compounds are characterized by IR, 1H-NMR, MS, and elemental analysis, highlighting the complex nature and the methodological rigor in studying these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Biological and Pharmacological Activities

In the domain of biological and pharmacological research, tetrahydropyrimidine derivatives exhibit noteworthy activities. Their potential in designing leads for anti-inflammatory activities has been underlined by in-vitro studies. The compounds possess replaceable active methylthio groups that contribute significantly to their biological efficacy. The results from these studies necessitate further investigation into the features underlying the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

特性

IUPAC Name |

2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBDLQOJPGGDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=CC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2443787.png)

![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)

![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2443799.png)

![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)